molecular formula C17H17FN2OS B5809269 N-[(4-fluorophenyl)carbamothioyl]-4-(propan-2-yl)benzamide

N-[(4-fluorophenyl)carbamothioyl]-4-(propan-2-yl)benzamide

Cat. No.: B5809269
M. Wt: 316.4 g/mol
InChI Key: UVYFYGSSVBHREE-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)carbamothioyl]-4-(propan-2-yl)benzamide is a chemical compound with the molecular formula C17H17FN2OS. It is known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a fluorophenyl group, a carbamothioyl group, and a propan-2-yl group attached to a benzamide core.

Preparation Methods

The synthesis of N-[(4-fluorophenyl)carbamothioyl]-4-(propan-2-yl)benzamide typically involves multiple steps. One common method includes the reaction of 4-(propan-2-yl)benzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-fluoroaniline to yield the desired product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process .

Chemical Reactions Analysis

N-[(4-fluorophenyl)carbamothioyl]-4-(propan-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

N-[(4-fluorophenyl)carbamothioyl]-4-(propan-2-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)carbamothioyl]-4-(propan-2-yl)benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Comparison with Similar Compounds

N-[(4-fluorophenyl)carbamothioyl]-4-(propan-2-yl)benzamide can be compared with other similar compounds such as:

This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

N-[(4-fluorophenyl)carbamothioyl]-4-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2OS/c1-11(2)12-3-5-13(6-4-12)16(21)20-17(22)19-15-9-7-14(18)8-10-15/h3-11H,1-2H3,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVYFYGSSVBHREE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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